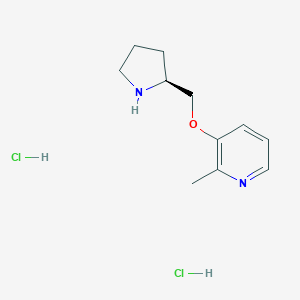

![molecular formula C12H20N2O B109713 [(2S,3S)-2-苯甲氧基戊-3-基]肼 CAS No. 183871-34-3](/img/structure/B109713.png)

[(2S,3S)-2-苯甲氧基戊-3-基]肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

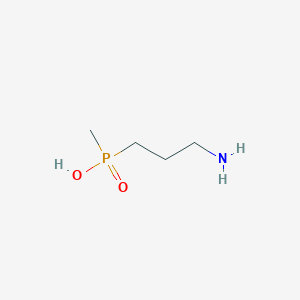

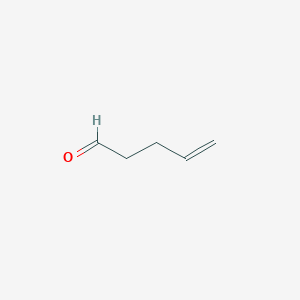

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is a chemical compound with the molecular formula C12H20N2O. It is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, organic chemistry, and medicinal research.

科学研究应用

抗真菌剂

该化合物已被探索其作为抗真菌剂的潜力。研究人员设计并合成了包括该化合物在内的N'-苯基酰肼衍生物,以评估其抗真菌活性。 这些化合物对白色念珠菌菌株表现出不同程度的抑制作用,其中一些表现出比氟康唑(一种标准抗真菌药物)更好的活性 .

脂氧合酶抑制

已发现苯基酰肼衍生物对脂氧合酶具有抑制活性,脂氧合酶是参与脂肪酸代谢的酶。 这表明在治疗脂氧合酶起作用的炎症性疾病和疾病方面具有潜在的应用 .

杀虫活性

一些苯基酰肼衍生物对成年冈比亚按蚊(传播疟疾的蚊子种类)表现出活性。 这表明在开发新的杀虫剂或驱虫剂以对抗疟疾和其他蚊媒疾病方面具有可能的用途 .

抗菌素耐药性

世界卫生组织强调了抗菌素耐药性日益增长的威胁以及有效疗法供应减少的问题。 像[(2S,3S)-2-苯甲氧基戊-3-基]肼这样的化合物可能在开发新的抗菌剂以解决这一全球健康问题方面发挥作用 .

双齿配体

酰肼及其衍生物,包括该化合物,可以作为双齿配体。 它们能够与金属形成配合物,可用于催化、材料科学和药物化学等各个领域 .

互变异构体研究

这些化合物表现出酮-烯醇互变异构,这是一种分子两种形式之间的化学平衡,两种形式在质子和双键的位置上有所不同。 研究这种行为可以提供对反应机理和药物稳定性的见解 .

有机合成

苯基酰肼衍生物在有机合成中用作构建块,用于创建各种化学化合物。 它们的反应性和官能团使它们成为合成药物、农药和染料的通用中间体 .

机理研究

对这些化合物的作用机制的研究可以揭示它们如何与生物系统相互作用。 这些知识对于设计具有更少副作用的更有效药物以及了解基本生物过程至关重要 .

准备方法

The synthesis of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of (2S,3S)-2-phenylmethoxypentan-3-ol with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles such as halides or alk

属性

IUPAC Name |

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVROTJLGHZEMC-JQWIXIFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183871-34-3 |

Source

|

| Record name | [(1S,2S)-2-Benzyloxy-1-ethyl-propyl]hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJG53JF3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

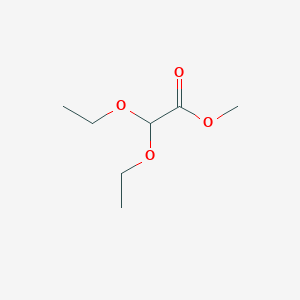

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)

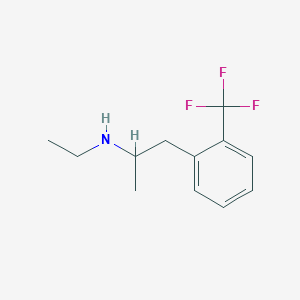

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)